molecular formula C3H3ClN2S B15059328 2-Chlorothiazol-4-amine

2-Chlorothiazol-4-amine

Cat. No.: B15059328
M. Wt: 134.59 g/mol
InChI Key: ULLAOFMHRXNRAZ-UHFFFAOYSA-N
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Description

2-Chlorothiazol-4-amine is a heterocyclic organic compound with the molecular formula C3H3ClN2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazol-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 2-aminopyridine in ethanol and triethylamine. This reaction yields 2-chloro-5-(2-pyridyl)thiazole, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and fused ring systems. These products often exhibit enhanced biological activities and are used in various applications .

Scientific Research Applications

2-Chlorothiazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorothiazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

2-Chlorothiazol-4-amine can be compared with other thiazole derivatives, such as:

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-1,3-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-3-6-2(5)1-7-3/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLAOFMHRXNRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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